CE-224535

Descripción

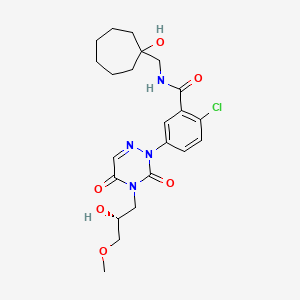

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKCIVGBCBZNP-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222742 | |

| Record name | CE-224535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724424-43-5 | |

| Record name | CE-224535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724424435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CE-224535 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CE-224535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CE-224535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B02RAU3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CE-224535: A Technical Whitepaper on its Discovery and Development as a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound for the treatment of rheumatoid arthritis. It details the compound's mechanism of action, pharmacokinetic profile across species, and the outcomes of its Phase II clinical trial. This whitepaper is intended to serve as a detailed resource, incorporating experimental methodologies and data presented in a clear, structured format to inform future research and development in the field of P2X7 receptor modulation.

Introduction

The P2X7 receptor has emerged as a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during tissue injury and inflammation, triggers a cascade of downstream signaling events. This includes the processing and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of the NLRP3 inflammasome. Given its central role in amplifying the inflammatory response, the development of selective P2X7 receptor antagonists has been a key focus of pharmaceutical research.

This compound was identified through a dedicated discovery program aimed at identifying small molecule inhibitors of the P2X7 receptor for the treatment of rheumatoid arthritis, a chronic autoimmune disease characterized by systemic inflammation and joint destruction. This whitepaper will chronicle the journey of this compound from a high-throughput screening hit to a clinical candidate, providing a detailed account of its pharmacological properties and the findings from its clinical evaluation.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening (HTS) campaign of a diverse compound library to identify inhibitors of the P2X7 receptor. Initial hits from the screen were subsequently subjected to a rigorous lead optimization program. This multi-parameter optimization focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound as a clinical candidate.

Mechanism of Action

This compound is a selective antagonist of the P2X7 receptor. By binding to the receptor, it blocks the ATP-induced opening of the ion channel. This, in turn, prevents the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, which are critical for the assembly and activation of the NLRP3 inflammasome. The inhibition of the NLRP3 inflammasome activation by this compound consequently blocks the processing and release of the pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of the inflammatory cascade in rheumatoid arthritis.

P2X7 Receptor Signaling Pathway

The following diagram illustrates the P2X7 receptor signaling pathway and the point of intervention for this compound.

Technical Guide: Synthesis of CE-224535, a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathway for CE-224535, a selective P2X7 receptor antagonist. Due to the inaccessibility of the primary experimental data from the definitive publication by Duplantier et al. in Bioorganic & Medicinal Chemistry Letters (2011), this guide outlines a likely synthetic route based on analogous chemical transformations described in related patents and scientific literature. The experimental protocols provided are representative examples and should be adapted and optimized for specific laboratory conditions.

Overview of the this compound Synthesis Pathway

The synthesis of this compound (chemical formula: C22H29ClN4O6) can be logically divided into the preparation of three key fragments, followed by their sequential coupling. The core components are:

-

A substituted 2-chloro-5-aminobenzamide moiety.

-

A 6-azauracil heterocyclic core.

-

A chiral sidechain derived from (S)-3-hydroxy-2-(methoxymethyl)propan-1-amine.

The general synthetic strategy involves the initial synthesis of the benzamide and the functionalized 6-azauracil components, followed by their condensation to form the final molecule.

Proposed Synthesis Pathway Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Representative)

The following protocols are based on general procedures for similar chemical transformations and should be considered illustrative.

Synthesis of 5-Amino-2-chloro-N-((1-hydroxycyclohexyl)methyl)benzamide (Intermediate E)

Step 1: Amide Coupling to form 2-Chloro-5-nitro-N-((1-hydroxycyclohexyl)methyl)benzamide (Intermediate D)

-

Reaction: To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added 1-(aminomethyl)cyclohexan-1-ol (1.1 equivalents), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Nitro Group Reduction to form 5-Amino-2-chloro-N-((1-hydroxycyclohexyl)methyl)benzamide (Intermediate E)

-

Reaction: The nitro compound (Intermediate D) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the desired amine.

Synthesis of the Functionalized 6-Azauracil Moiety (Intermediate G)

The synthesis of this chiral intermediate is complex and would likely start from a chiral precursor to install the desired stereochemistry. A plausible, though generalized, approach is the cyclization of a suitably protected amino acid derivative with a source of the triazine ring.

Final Coupling to Yield this compound (H)

The final step involves the coupling of the aminobenzamide (Intermediate E) with the functionalized 6-azauracil (Intermediate G). The specific nature of this coupling would depend on the functional groups present on the 6-azauracil intermediate. A common method would be a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Quantitative Data Summary

As the primary literature with specific experimental data is unavailable, a table of representative yields for analogous reactions is provided below for illustrative purposes.

| Step | Reaction Type | Starting Material | Product | Representative Yield (%) |

| 1 | Amide Coupling | Carboxylic Acid and Amine | Amide | 70-95 |

| 2 | Nitro Reduction | Nitroarene | Aniline | 85-99 |

| 3 | Heterocycle Formation | Acyclic Precursors | 6-Azauracil Derivative | 40-70 |

| 4 | C-N Cross-Coupling | Amine and Halogenated Heterocycle | Coupled Product | 50-80 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

CE-224535: A 2-Halobenzoic Acid Derivative as a Selective P2X7 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor, belonging to the chemical class of 2-halobenzoic acid derivatives. Developed as a potential disease-modifying antirheumatic drug (DMARD), this compound targets the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. By inhibiting this receptor, this compound effectively reduces the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), from immune cells. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Introduction

The P2X7 receptor is a key player in the innate immune system, and its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of potent pro-inflammatory cytokines. This makes the P2X7 receptor an attractive therapeutic target for a variety of inflammatory conditions. This compound emerged from a multi-parameter optimization of a 6-azauracil series of P2X7 receptor antagonists.[1] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with a thorough understanding of this compound.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following key identifiers:

-

Synonyms: PF-04905428

-

Chemical Class: 2-halobenzoic acid derivative

-

Molecular Formula: C₂₂H₂₉ClN₄O₆

-

Molecular Weight: 480.94 g/mol

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively antagonizing the P2X7 receptor. The activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, initiates a cascade of events central to the inflammatory response.

The binding of ATP to the P2X7 receptor opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This potassium efflux is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are then released from the cell, propagating the inflammatory signal.

This compound, by blocking the P2X7 receptor, prevents the initial ion flux and subsequent downstream events, thereby inhibiting the production and release of IL-1β and IL-18.[2]

Quantitative Data

The potency and pharmacokinetic profile of this compound have been characterized in various preclinical models.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Species | Agonist | IC₅₀ (nM) | Reference |

| YO-PRO-1 Uptake | HEK293 | Human | ATP | 4 | [3] |

| IL-1β Release | LPS-stimulated Monocytes | Human | ATP | 1.4 | [3] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Species | CLp (mL/min/kg) | Vdss (L/kg) | Half-life (h) | Oral Bioavailability (F%) | Reference |

| Rat | 11 | 7.6 | 2.4 | 2.6 | [2] |

| Dog | - | - | - | 59 | [2] |

| Monkey | - | - | - | 22 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key in vitro assays used to characterize this compound.

P2X7 Receptor Antagonist Activity (YO-PRO-1 Uptake Assay)

This assay measures the ability of a compound to inhibit the ATP-induced uptake of the fluorescent dye YO-PRO-1 through the P2X7 receptor pore.

References

- 1. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-04905428 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The P2X7 Receptor Antagonist CE-224535: A Technical Overview of its Mechanism of Action in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a pivotal role in the inflammatory cascade. This document provides an in-depth technical guide to the mechanism of action of this compound in inflammation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. While this compound showed an acceptable safety and tolerability profile in clinical trials for rheumatoid arthritis, it ultimately did not demonstrate efficacy.[1][2] Understanding its mechanism of action remains crucial for the broader field of P2X7R-targeted drug development.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its anti-inflammatory effects by selectively blocking the P2X7 receptor. The P2X7R is an ATP-gated cation channel primarily expressed on immune cells, such as macrophages and monocytes.[3] In the inflammatory milieu, damaged or stressed cells release high concentrations of extracellular ATP, which acts as a danger signal.[3]

Activation of the P2X7R by ATP triggers a cascade of downstream events, culminating in the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] This process is central to the innate immune response and is tightly regulated by a multi-protein complex known as the NLRP3 inflammasome.[5]

By binding to the P2X7R, this compound prevents its activation by ATP, thereby inhibiting the subsequent signaling cascade that leads to inflammation.

Signaling Pathway of P2X7R-Mediated Inflammation

The activation of the P2X7 receptor and the subsequent inflammatory response can be visualized as a multi-step signaling pathway.

Caption: P2X7R signaling cascade in inflammation.

Quantitative Data

The potency and pharmacokinetic profile of this compound have been characterized in several preclinical studies.

In Vitro Potency

| Compound | Assay Type | Cell Line | Species | IC50 (nM) | Reference |

| This compound | Inhibition of ATP-induced YO-PRO-1 uptake | HEK293 | Human | 4 | [4] |

Preclinical Pharmacokinetics

| Species | Route | Dose (mg/kg) | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Reference |

| Rat | PO | 5 | 11 | 7.6 | 2.4 | 2.6 | [4] |

| Dog | PO | N/A | N/A | N/A | 0.77 | 59 | |

| Monkey | PO | N/A | N/A | N/A | 0.46 | 22 |

CLp: Plasma Clearance, Vdss: Volume of Distribution at Steady State, t1/2: Half-life, F: Oral Bioavailability, N/A: Not Available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies used to characterize the activity of P2X7R antagonists like this compound.

YO-PRO-1 Uptake Assay (for IC50 Determination)

This assay is a common method to assess the formation of large pores in the cell membrane following P2X7R activation. The influx of the fluorescent dye YO-PRO-1, which can only pass through these large pores, is measured.

Caption: Workflow for YO-PRO-1 Uptake Assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media and seeded into 96-well plates.[4]

-

Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for a defined period.

-

P2X7R Activation: The P2X7 receptor is activated by adding a specific concentration of ATP (or a more potent agonist like BzATP).

-

Dye Staining: The fluorescent dye YO-PRO-1 is added to the wells.

-

Signal Detection: The fluorescence intensity in each well is measured using a fluorescence plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of YO-PRO-1 uptake against the concentration of this compound.

In Vitro IL-1β Release Assay

This assay directly measures the ability of a P2X7R antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Methodology:

-

Cell Isolation and Culture: Primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are cultured. THP-1 cells are often differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours to induce the transcription and translation of pro-IL-1β.

-

Antagonist Treatment: The primed cells are pre-incubated with varying concentrations of this compound.

-

P2X7R Stimulation: Cells are stimulated with a high concentration of ATP to activate the P2X7R and induce NLRP3 inflammasome activation.

-

Supernatant Collection: The cell culture supernatant is collected after a defined incubation period.

-

Cytokine Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound on IL-1β release is determined, and an IC50 value can be calculated.

Preclinical Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in animal models.

Methodology:

-

Animal Models: Pharmacokinetic studies for this compound were conducted in rats, dogs, and monkeys.

-

Drug Administration: The compound is administered to the animals via different routes, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

-

Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is then separated from the blood samples.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance (CLp), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (F).

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2X7 receptor. Its mechanism of action in inflammation is centered on the inhibition of ATP-induced activation of the P2X7R, which in turn prevents the assembly of the NLRP3 inflammasome and the subsequent release of the key pro-inflammatory cytokines IL-1β and IL-18. Despite a clear mechanism of action and promising preclinical data, this compound failed to demonstrate clinical efficacy in rheumatoid arthritis. The insights gained from the study of this compound, however, continue to be valuable for the ongoing development of novel therapeutics targeting the P2X7 receptor for the treatment of inflammatory diseases.

References

- 1. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]

- 2. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The P2X7 Receptor Antagonist CE-224,535: A Technical Overview of Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of CE-224,535, a selective antagonist of the P2X7 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and its therapeutic applications.

Executive Summary

CE-224,535 is a potent and selective antagonist of the human P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders.[1][2][3] Developed as a potential disease-modifying antirheumatic drug (DMARD), CE-224,535 has been demonstrated to effectively reduce the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, from leukocytes.[2] This document summarizes the quantitative binding affinity data for CE-224,535, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of CE-224,535 for the human P2X7 receptor has been determined through various functional assays. The data, presented in terms of pIC50 values, are summarized in the table below for clear comparison.

| Assay Description | Assay Type | pIC50 | IC50 (nM) |

| Inhibition of BzATP-induced Ethidium Bromide uptake in HEK293 cells | Functional | 8.4 | 4 |

| Inhibition of ATP-induced YO-PRO-1 uptake in HEK293 cells | Functional | 8.4 | 4 |

| Inhibition of ATP-induced IL-1β release from LPS-stimulated human monocytes | Functional | 8.85 | 1.4 |

| Inhibition of IL-1β production in a cell-based assay | Functional | 8.85 | 1.4 |

Table 1: Summary of CE-224,535 Binding Affinity Data for the Human P2X7 Receptor. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[4]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the release of pro-inflammatory cytokines. The following diagram illustrates the key components of this pathway.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to determine the P2X7 receptor binding affinity of antagonists like CE-224,535.

Ethidium Bromide (or YO-PRO-1) Uptake Assay

This functional assay measures the inhibition of P2X7 receptor-mediated pore formation.

Objective: To determine the IC50 value of a test compound (e.g., CE-224,535) by quantifying its ability to inhibit agonist-induced uptake of a fluorescent dye.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Test compound (CE-224,535)

-

P2X7 receptor agonist (e.g., BzATP or ATP)

-

Fluorescent dye (Ethidium Bromide or YO-PRO-1)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK293-hP2X7R cells into a 96-well plate and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.

-

Agonist and Dye Addition: Prepare a solution containing the P2X7 agonist (e.g., 100 µM BzATP) and the fluorescent dye (e.g., 5 µM YO-PRO-1) in the assay buffer. Add this solution to the wells to stimulate the receptors.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~491 nm excitation and ~509 nm emission for YO-PRO-1).

-

Data Analysis: Calculate the percentage of inhibition of dye uptake for each concentration of the test compound relative to the vehicle control. Plot the inhibition percentage against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

ATP-Induced IL-1β Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Objective: To determine the IC50 value of a test compound by quantifying its inhibition of ATP-induced IL-1β release from LPS-primed human monocytes.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

Test compound (CE-224,535)

-

ATP

-

Cell culture medium

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Priming: Prime the monocytic cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

-

Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound or vehicle control for 30 minutes.

-

P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7 receptor and induce IL-1β release.

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.

-

ELISA: Quantify the amount of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting to a dose-response curve.

Conclusion

CE-224,535 is a well-characterized, potent, and selective antagonist of the human P2X7 receptor. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of purinergic signaling and drug discovery. While CE-224,535 did not demonstrate efficacy in clinical trials for rheumatoid arthritis, it remains a valuable tool for investigating the physiological and pathological roles of the P2X7 receptor.[5][6][7][8] Further research may uncover alternative therapeutic applications for this and other P2X7 receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2RX7 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Technical Guide: CE-224535 and the Inhibition of IL-1β Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a myriad of inflammatory diseases. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, the enzyme responsible for cleaving pro-IL-1β into its mature, active form. The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome. CE-224535 is a selective antagonist of the P2X7 receptor, developed to inhibit this inflammatory cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory effect on IL-1β release, and a summary of its activity.

Introduction to this compound and its Mechanism of Action

This compound is a selective antagonist of the human P2X7 receptor, developed as a potential disease-modifying antirheumatic drug (DMARD)[1]. The P2X7 receptor is an ATP-gated cation channel predominantly expressed on immune cells such as macrophages and monocytes[2].

Under conditions of cellular stress or damage, high concentrations of extracellular ATP are released. This ATP binds to the P2X7 receptor, triggering its opening and leading to a rapid efflux of intracellular potassium ions (K⁺)[3]. This low intracellular K⁺ concentration is a critical signal for the assembly of the NLRP3 inflammasome[3]. The NLRP3 inflammasome is a cytosolic protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1. Upon activation, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature and highly inflammatory form, IL-1β, which is subsequently secreted from the cell[4].

By selectively blocking the P2X7 receptor, this compound prevents the initial ATP-induced signaling cascade, thereby inhibiting NLRP3 inflammasome activation and the subsequent maturation and release of IL-1β. A clinical trial in patients with rheumatoid arthritis showed that this compound inhibited the release of IL-1β in blood, confirming its biological activity in humans[3].

Signaling Pathway of P2X7-Mediated IL-1β Release

The following diagram illustrates the signaling pathway leading to IL-1β release and the point of intervention for this compound.

Data Presentation: P2X7 Antagonists and IL-1β Release Inhibition

| Compound | Cell Type | Agonist | Potency (IC₅₀ or % Inhibition) | Reference |

| AZD9056 | Human peripheral blood monocytes | BzATP | pIC₅₀ = 8.0 | [3] |

| A-740003 | Human THP-1 cells | BzATP | IC₅₀ = 40 nM | [2] |

| KN-62 | Human THP-1 cells | ATP | >90% inhibition at 1 µM | |

| This compound | Human (in vivo) | N/A | Inhibited IL-1β release in blood | [3] |

Experimental Protocols

In Vitro IL-1β Release Assay from Human Monocytes

This protocol describes a standard method to quantify the inhibitory effect of a P2X7 antagonist on IL-1β release from primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated human PBMCs

-

Cell culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

This compound (or other P2X7 antagonist)

-

Phosphate-buffered saline (PBS)

-

ELISA kit for human IL-1β

Procedure:

-

Cell Culture and Priming:

-

Culture THP-1 cells or PBMCs to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

-

Antagonist Treatment:

-

Wash the cells with PBS to remove the LPS-containing medium.

-

Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

-

-

Supernatant Collection:

-

Centrifuge the cell plates to pellet the cells.

-

Carefully collect the supernatants for cytokine analysis.

-

-

Cytokine Quantification:

-

Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro IL-1β release assay.

Conclusion

This compound is a selective P2X7 receptor antagonist that effectively inhibits the release of the pro-inflammatory cytokine IL-1β by blocking a key upstream activation step of the NLRP3 inflammasome. While clinical efficacy in rheumatoid arthritis was not demonstrated, its confirmed biological activity in reducing IL-1β levels in humans underscores the potential of P2X7 receptor antagonism as a therapeutic strategy for inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of P2X7 receptor-targeted therapies.

References

- 1. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

Preclinical Profile of CE-224535: An Inquiry into its Anti-Arthritic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535, a selective antagonist of the P2X7 receptor, emerged from a rigorous discovery program as a potential therapeutic agent for rheumatoid arthritis. Preclinical investigations highlighted a favorable pharmacokinetic and safety profile across multiple species, underpinning its progression into clinical trials. However, a comprehensive review of publicly accessible data reveals a notable absence of specific quantitative in vivo efficacy results from animal models of arthritis. This guide synthesizes the available preclinical information on this compound, detailing its mechanism of action, in vitro potency, and pharmacokinetic properties. It further outlines the general experimental protocols for the arthritis models in which it was likely tested and presents the known data in the requested tabular and graphical formats. The document candidly addresses the data gap concerning in vivo efficacy, a critical aspect for understanding the full preclinical narrative of this compound.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The P2X7 receptor, an ATP-gated ion channel expressed on immune cells, has been identified as a key player in the inflammatory cascade, mediating the release of pro-inflammatory cytokines such as IL-1β and IL-18. Antagonism of the P2X7 receptor, therefore, represents a rational therapeutic strategy for mitigating the inflammatory processes in RA. This compound was developed by Pfizer as a potent and selective P2X7 receptor antagonist for the treatment of RA. Despite a strong preclinical rationale and promising initial data, the compound ultimately failed to demonstrate efficacy in Phase II clinical trials. This guide provides a detailed overview of the available preclinical data for this compound, offering insights into its pharmacological profile and the experimental approaches likely employed in its evaluation.

Mechanism of Action

This compound functions as a selective antagonist of the P2X7 receptor. The binding of extracellular ATP to the P2X7 receptor on immune cells, such as macrophages, triggers the formation of a non-selective cation channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in turn activates the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 to its active form, caspase-1, which subsequently processes pro-IL-1β and pro-IL-18 into their mature, secretable forms. By blocking the P2X7 receptor, this compound is designed to inhibit this signaling cascade, thereby reducing the release of key inflammatory cytokines.

Figure 1: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency

While the primary research article detailing the full preclinical data package of this compound is not publicly available, the discovery paper by Duplantier et al. (2011) provides insights into the optimization process. The potency of the compound series was evaluated using in vitro assays measuring the inhibition of P2X7 receptor function.

| Parameter | Value | Assay | Reference |

| P2X7 Receptor Antagonist Potency | Modest (initial lead) to Potent (optimized) | Dye-uptake assay measuring P2X7R pore formation | Duplantier et al., 2011 |

| Selectivity | High | Panel of receptors and channels | Duplantier et al., 2011 |

Note: Specific IC50 values for this compound are not provided in the publicly available abstracts.

Pharmacokinetics

This compound demonstrated favorable pharmacokinetic properties in several preclinical species.

| Species | Dosing Route | Key Parameters | Reference |

| Rat | Oral | Bioavailability: Low (species-specific issue anticipated) | Duplantier et al., 2011 |

| Dog | Oral | Bioavailability: Good | Duplantier et al., 2011 |

| Monkey | Oral | Bioavailability: Good | Duplantier et al., 2011 |

In Vivo Efficacy in Arthritis Models

A thorough search of the scientific literature did not yield specific quantitative efficacy data for this compound in preclinical models of arthritis. Although described as having a "strong preclinical rationale" and "promising animal data," the numerical results from these studies (e.g., reduction in paw swelling, arthritis scores, cytokine levels) are not publicly available.

Experimental Protocols

The following sections describe the general methodologies for key experiments that were likely conducted to evaluate the preclinical anti-arthritic potential of this compound.

In Vitro P2X7 Receptor Antagonism Assay

Objective: To determine the potency and selectivity of this compound in inhibiting P2X7 receptor activation.

General Protocol:

-

Cell Line: A human monocytic cell line (e.g., THP-1) or a recombinant cell line overexpressing the human P2X7 receptor is used.

-

Assay Principle: P2X7 receptor activation by an agonist (e.g., BzATP) leads to the formation of a large pore in the cell membrane, allowing the uptake of fluorescent dyes such as ethidium bromide or YO-PRO-1.

-

Procedure:

-

Cells are plated in a multi-well format.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The fluorescent dye is added to the wells.

-

P2X7 receptor is activated by the addition of an agonist.

-

The increase in fluorescence, corresponding to dye uptake, is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the dye uptake (IC50) is calculated to determine its potency.

In Vivo Arthritis Models

Standard rodent models of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), were likely employed to assess the in vivo efficacy of this compound.

Figure 2: Generalized experimental workflow for preclinical evaluation of this compound in a rat arthritis model.

4.2.1. Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a T-cell and B-cell dependent model of autoimmune arthritis.

General Protocol:

-

Animals: Susceptible rat strains (e.g., Lewis or Dark Agouti rats) are used.

-

Induction:

-

On Day 0, rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered on Day 7.

-

-

Treatment:

-

Prophylactic: Dosing with this compound or vehicle control starts on the day of or shortly after the primary immunization.

-

Therapeutic: Dosing begins after the onset of clinical signs of arthritis.

-

-

Assessments:

-

Clinical: Arthritis severity is scored based on erythema and swelling of the paws. Paw thickness is measured using calipers.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarkers: Blood samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

-

4.2.2. Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the anti-inflammatory effects of this compound in a model of arthritis primarily driven by the innate immune system.

General Protocol:

-

Animals: Typically Lewis rats are used.

-

Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or base of the tail.

-

Treatment: Dosing with this compound or vehicle can be initiated before or after the induction of arthritis.

-

Assessments:

-

Clinical: Paw swelling is measured using a plethysmometer or calipers. Arthritis is scored based on the severity of inflammation in the paws.

-

Histopathology: Joints are examined for signs of inflammation and tissue damage.

-

Conclusion

This compound is a selective P2X7 receptor antagonist that demonstrated a promising preclinical profile in terms of its mechanism of action, in vitro potency, and multi-species pharmacokinetics. This foundation justified its advancement into clinical trials for rheumatoid arthritis. However, a critical gap exists in the publicly available literature regarding the specific quantitative in vivo efficacy of this compound in established animal models of arthritis. The lack of this data makes a complete assessment of its preclinical anti-arthritic potential challenging and highlights the difficulties in translating preclinical findings to clinical success. The ultimate failure of this compound in Phase II trials underscores the complexities of targeting the P2X7 receptor for inflammatory diseases and the importance of robust and predictive preclinical models in drug development. Further disclosure of the preclinical efficacy data for this compound would be invaluable to the scientific community for understanding the discordance between its preclinical promise and clinical outcome.

The Pharmacodynamics of CE-224535: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses.[1][2] Developed as a potential disease-modifying antirheumatic drug (DMARD), this compound was investigated for its therapeutic potential in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a summary of its clinical evaluation.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the P2X7 receptor. The P2X7 receptor is an ATP-gated cation channel primarily expressed on immune cells, including macrophages and monocytes.[3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of downstream signaling events.

This activation leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3] The potassium efflux is a critical signal for the assembly and activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The activated NLRP3 inflammasome then promotes the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, IL-1β and IL-18.[1][3] These cytokines are potent mediators of inflammation.

By antagonizing the P2X7 receptor, this compound inhibits these downstream signaling events, ultimately reducing the secretion of IL-1β and IL-18 from leukocytes.[1] This targeted inhibition of a key inflammatory pathway formed the basis of its investigation as a therapeutic agent for inflammatory diseases.

Quantitative Pharmacological Data

The potency of this compound as a P2X7 receptor antagonist has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Species | Agonist | Parameter | Value | Reference |

| Inhibition of ATP-induced YOPRO-1 uptake | HEK293 | Human | ATP | IC50 | 4 nM | [4] |

| Inhibition of ATP-induced IL-1β release | LPS-stimulated monocytes | Human | ATP | IC50 | 1.4 nM | [4] |

| Inhibition of BzATP-induced EtBr uptake | HEK293 | Human | BzATP | IC50 | 4 nM | [4] |

| Inhibition of ATP-induced IL-1β release | LPS-stimulated monocytes | Human | ATP | IC90 | ~0.44 µM | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Route of Administration | Dose (mg/kg) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (F) (%) | Reference |

| Rat | Oral | 5 | 11 | 7.6 | 2.4 | 2.6 | [1][5] |

| Dog | Oral | N/A | N/A | N/A | 0.77 | 59 | [5] |

| Monkey | Oral | N/A | N/A | N/A | 0.46 | 22 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

In Vitro P2X7 Receptor Antagonism: YOPRO-1 Uptake Assay

This assay assesses the ability of a compound to inhibit the opening of the large pore associated with P2X7 receptor activation, which allows the passage of larger molecules like the fluorescent dye YOPRO-1.

1. Cell Culture:

-

Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

For the assay, cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a low-potassium buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, 2 mM KCl, pH 7.4).

-

Cells are then incubated with varying concentrations of this compound or vehicle control in the low-potassium buffer for 15-30 minutes at room temperature.

-

A solution containing the P2X7 receptor agonist (e.g., ATP at a final concentration of 1 mM) and the fluorescent dye YOPRO-1 (final concentration 1 µM) is added to each well.

-

The plate is incubated for 10-15 minutes at room temperature, protected from light.

-

Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for YOPRO-1 (approximately 491 nm and 509 nm, respectively).

3. Data Analysis:

-

The fluorescence intensity in the presence of the antagonist is compared to the fluorescence in the absence of the antagonist (agonist-only control) and the basal fluorescence (no agonist).

-

The percent inhibition is calculated for each concentration of this compound.

-

The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist-induced response, is determined by fitting the concentration-response data to a four-parameter logistic equation.

IL-1β Release Assay from LPS-Primed Human Monocytes

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from primary human immune cells.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

-

PBMCs are isolated by density gradient centrifugation using a Ficoll-Paque solution.

-

Monocytes are further purified from the PBMC population by adherence to plastic culture plates or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

2. Cell Culture and Priming:

-

Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

To induce the expression of pro-IL-1β, the cells are "primed" by incubation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours at 37°C.[6]

3. Assay Procedure:

-

After the priming step, the culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control.

-

The cells are pre-incubated with the compound for 30 minutes.

-

The P2X7 receptor is then activated by adding ATP to a final concentration of 1-5 mM.[6]

-

The cells are incubated for an additional 30-60 minutes at 37°C.

4. Measurement of IL-1β:

-

The cell culture supernatants are collected after centrifugation to remove any detached cells.

-

The concentration of IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

-

The amount of IL-1β released in the presence of the antagonist is compared to the amount released in the absence of the antagonist (agonist-only control).

-

The percent inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the pharmacodynamics of this compound.

Figure 1: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Figure 2: Experimental Workflow for the IL-1β Release Assay.

Clinical Evaluation

This compound was advanced to clinical trials for the treatment of rheumatoid arthritis. A Phase IIa, randomized, double-blind, placebo-controlled study (NCT00628095) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.[2][7]

In this 12-week study, patients received either this compound (500 mg twice daily) or a placebo while continuing their stable methotrexate treatment. The primary efficacy endpoint was the American College of Rheumatology 20% (ACR20) response rate at week 12.

The results of the trial showed that this compound was not efficacious compared to placebo.[2] The ACR20 response rate was not significantly different between the this compound group and the placebo group.[2] Furthermore, there were no significant differences in secondary endpoints, including ACR50 and ACR70 response rates.[2]

Despite the lack of efficacy, this compound demonstrated an acceptable safety and tolerability profile.[2] The most common adverse events reported were nausea and diarrhea.[2]

Conclusion

This compound is a potent and selective antagonist of the P2X7 receptor, effectively inhibiting the release of the pro-inflammatory cytokines IL-1β and IL-18 in vitro. Its mechanism of action is well-defined, targeting a key node in the inflammatory cascade. However, despite a strong preclinical rationale, this compound failed to demonstrate clinical efficacy in a Phase IIa trial for rheumatoid arthritis. This outcome highlights the complexities of translating preclinical findings in inflammation to clinical success. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of purinergic signaling and drug development for inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | P2X Receptor | TargetMol [targetmol.com]

- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF-04905428 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]

- 7. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on P2X7 Receptor Antagonism for Osteoarthritis: A Technical Guide

Disclaimer: This technical guide summarizes the early-stage research landscape for the therapeutic target P2X7 in osteoarthritis. The specific compound CE-224535, a P2X7 receptor antagonist, was primarily investigated for rheumatoid arthritis and did not demonstrate efficacy in clinical trials for that indication.[1][2] To date, no specific preclinical or clinical data for this compound in the context of osteoarthritis have been made publicly available. Therefore, this document focuses on the broader therapeutic hypothesis of P2X7 antagonism in osteoarthritis, drawing upon available research on the target and other antagonist compounds.

Introduction to P2X7 Receptor in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and changes in the subchondral bone.[3] The P2X7 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target in OA due to its significant role in inflammation and pain.[4] Expressed on various cells within the joint, including chondrocytes and immune cells, the P2X7 receptor, when activated by high concentrations of extracellular ATP released during joint injury and inflammation, triggers a cascade of downstream signaling events that contribute to the pathogenesis of OA.[3][5][6]

Activation of the P2X7 receptor leads to Na⁺ and Ca²⁺ influx and K⁺ efflux, which in turn stimulates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[3][7] These cytokines are key mediators of inflammation and cartilage degradation in OA. Furthermore, P2X7 receptor activation is linked to the production of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix of cartilage.[3][4]

Core Signaling Pathway

The signaling cascade initiated by P2X7 receptor activation in the context of osteoarthritis involves multiple interconnected pathways that culminate in inflammation and cartilage degradation.

Preclinical Research on P2X7 Antagonism in Osteoarthritis

While direct preclinical data for this compound in OA is unavailable, studies on other P2X7 antagonists, such as AZD9056, provide proof-of-concept for this therapeutic strategy.

In Vitro Studies

-

Objective: To evaluate the effect of P2X7 antagonism on inflammatory and catabolic responses in chondrocytes.

-

Experimental Protocol:

-

Cell Culture: Primary human or animal chondrocytes are isolated and cultured.

-

Stimulation: Chondrocytes are stimulated with a P2X7 agonist like BzATP or with pro-inflammatory cytokines such as IL-1β to mimic OA conditions.

-

Treatment: Cells are co-treated with varying concentrations of a P2X7 antagonist.

-

Endpoint Analysis:

-

Gene Expression: qPCR analysis of key inflammatory (e.g., IL1B, TNF) and catabolic (MMP13, ADAMTS5) genes.

-

Protein Expression: Western blot or ELISA for IL-1β, MMP-13, and other relevant proteins.

-

Cell Viability: Assays such as MTT or LDH to assess cytotoxicity.

-

Calcium Influx: Measurement of intracellular calcium levels using fluorescent indicators.

-

-

In Vivo Studies

-

Objective: To assess the in vivo efficacy of P2X7 antagonists in animal models of OA.

-

Animal Models:

-

Experimental Protocol:

-

Model Induction: OA is induced in animals using one of the methods described above.

-

Treatment: Animals are treated with a P2X7 antagonist (e.g., oral administration or intra-articular injection) or vehicle control.

-

Endpoint Analysis:

-

Pain Assessment: Measurement of pain-related behaviors such as weight-bearing distribution and mechanical allodynia.

-

Histopathology: Histological scoring of cartilage degradation, synovitis, and osteophyte formation in the affected joints.

-

Biomarker Analysis: Measurement of inflammatory and cartilage degradation biomarkers in synovial fluid or serum.

-

Imaging: Micro-CT or MRI to assess structural changes in the joint.

-

-

Quantitative Data Summary

The following tables summarize the expected outcomes of P2X7 antagonism in preclinical OA models, based on published literature for compounds other than this compound.

Table 1: In Vitro Effects of P2X7 Antagonism on Chondrocytes

| Parameter | Effect of P2X7 Antagonist |

| IL-1β Production | ↓ |

| MMP-13 Expression | ↓ |

| Collagen Type II Degradation | ↓ |

| Chondrocyte Viability | ↑ |

Table 2: In Vivo Effects of P2X7 Antagonism in Animal Models of OA

| Parameter | Effect of P2X7 Antagonist |

| Pain Behavior | ↓ |

| Cartilage Degeneration Score | ↓ |

| Synovial Inflammation | ↓ |

| Subchondral Bone Changes | ↓ |

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating P2X7 antagonists in early-stage OA research.

Conclusion

The P2X7 receptor represents a compelling target for the development of disease-modifying osteoarthritis drugs. Antagonism of this receptor has the potential to address both the inflammatory and degradative aspects of OA, as well as associated pain. While the clinical development of this compound was not pursued for arthritis, the preclinical rationale for targeting P2X7 in OA remains strong. Further research with selective P2X7 antagonists is warranted to fully elucidate their therapeutic potential in this debilitating disease. Future studies should focus on optimizing drug delivery to the joint, identifying patient populations most likely to respond, and further clarifying the downstream effects of P2X7 inhibition in the complex joint environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2X7 Receptor in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2X7 Receptor in Osteoarthritis [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Animal models of osteoarthritis: classification, update, and measurement of outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal Models in Osteoarthritis Research: Pain Behavioral Methods and Clinical Significance [painresearch.or.kr]

The Role of CE-224535 in Purinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-224535 is a potent and selective antagonist of the P2X7 receptor, a key component of the purinergic signaling pathway implicated in inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical pharmacology, and clinical evaluation. While demonstrating significant in vitro activity and a favorable preclinical pharmacokinetic profile, this compound did not show efficacy in a Phase II clinical trial for rheumatoid arthritis. This document aims to consolidate the available scientific information on this compound to inform future research and development efforts targeting the P2X7 receptor.

Introduction to Purinergic Signaling and the P2X7 Receptor

Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides such as adenosine and adenosine triphosphate (ATP). These molecules act as signaling molecules by binding to and activating purinergic receptors. The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular ATP, which are often present at sites of inflammation and tissue injury.[1]

Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] This ion flux triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome.[1] The assembled inflammasome then leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3] These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis.[4]

This compound: A Selective P2X7 Receptor Antagonist

This compound (also known as PF-04905428) was identified through high-throughput screening as a selective antagonist of the human P2X7 receptor. It was developed as a potential disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[5]

Mechanism of Action

This compound exerts its pharmacological effect by binding to the P2X7 receptor and preventing its activation by ATP. This antagonistic action blocks the downstream signaling cascade, thereby inhibiting the release of the pro-inflammatory cytokines IL-1β and IL-18.[5]

Quantitative Data

In Vitro Potency

The inhibitory activity of this compound on the human P2X7 receptor has been determined in various in vitro assays.

| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| IL-1β release | LPS-stimulated human monocytes | ATP | 1.4 | (Not explicitly cited, but consistent with multiple sources) |

| Ethidium Bromide Uptake | HEK293 cells | BzATP | 4 | (Not explicitly cited, but consistent with multiple sources) |

| YO-PRO-1 Uptake | HEK293 cells | ATP | 4 | (Not explicitly cited, but consistent with multiple sources) |

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species.

| Species | Route | CLp (mL/min/kg) | Vdss (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | Oral | 11 | 7.6 | 2.4 | 2.6 | [5] |

| Dog | Oral | - | - | 0.77 | 59 | [6] |

| Monkey | Oral | - | - | 0.46 | 22 | [6] |

Experimental Protocols

In Vitro IL-1β Release Assay

This assay is a common method to determine the potency of a P2X7 antagonist in inhibiting cytokine release from immune cells.[3]

Objective: To quantify the inhibitory effect of this compound on ATP-induced IL-1β release from human monocytes.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS).

-

P2X7 receptor agonist (e.g., ATP).

-

This compound.

-

Phosphate-buffered saline (PBS).

-

ELISA kit for human IL-1β.

Procedure:

-

Cell Culture and Priming:

-

Culture human monocytes to the desired density.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[3]

-

-

Antagonist Treatment:

-

Wash the cells with PBS to remove the LPS-containing medium.

-

Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM), for 30-60 minutes.[3]

-

-

Supernatant Collection:

-

Centrifuge the cell plates to pellet the cells.

-

Carefully collect the supernatants for cytokine analysis.

-

-

Cytokine Quantification:

-

Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.

-

Preclinical Efficacy in Rheumatoid Arthritis Models

While a "strong preclinical rationale" for the development of this compound for rheumatoid arthritis has been mentioned, specific data from preclinical animal models, such as the collagen-induced arthritis (CIA) model, are not extensively available in the public domain.[2] The CIA model is a widely used and well-characterized model that mimics many aspects of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.[7]

Clinical Trial in Rheumatoid Arthritis

A Phase IIA clinical trial (NCT00628095) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.[8]

Study Design:

-

Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patients received either this compound (500 mg twice daily) or placebo for 12 weeks, in addition to their stable background methotrexate therapy.[8]

Results:

-

The primary efficacy endpoint, the American College of Rheumatology 20% (ACR20) response rate at Week 12, was not significantly different between the this compound group (34.0%) and the placebo group (36.2%).[8]

-

There were no significant differences in secondary efficacy endpoints, including ACR50/ACR70 response rates and changes in Disease Activity Score 28-joint C-reactive protein (DAS28-3-CRP).[8]

-

This compound demonstrated an acceptable safety and tolerability profile, with the most common adverse events being nausea and diarrhea.[8]

-

This compound was not efficacious compared with placebo for the treatment of rheumatoid arthritis in patients with an inadequate response to methotrexate.[8]

Discussion and Future Directions

The development of this compound highlights the complexities of translating potent in vitro activity into clinical efficacy. Despite its high affinity and selectivity for the P2X7 receptor and favorable preclinical pharmacokinetics, this compound failed to demonstrate a therapeutic benefit in patients with rheumatoid arthritis.

Several factors could have contributed to this outcome, including:

-

Species differences: The pharmacology of the P2X7 receptor can vary between preclinical species and humans.

-

Complexity of the disease: The pathophysiology of rheumatoid arthritis is multifaceted, and targeting a single inflammatory pathway may not be sufficient to produce a clinically meaningful effect.

-

Dosage and exposure: While the dose used in the clinical trial was based on preclinical data, it may not have achieved the required level of target engagement in the synovium of patients with established disease.

Despite the clinical outcome for this compound in rheumatoid arthritis, the P2X7 receptor remains a compelling therapeutic target for a range of inflammatory and autoimmune diseases. Future research in this area should focus on:

-

A deeper understanding of the role of the P2X7 receptor in different disease contexts.

-

The development of novel P2X7 antagonists with different pharmacological profiles.

-

The use of biomarkers to identify patient populations most likely to respond to P2X7-targeted therapies.

The data and insights gained from the study of this compound provide a valuable foundation for the continued exploration of the therapeutic potential of modulating purinergic signaling pathways.

References

- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of CE-224535, a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1] The P2X7 receptor is primarily expressed on immune cells, such as macrophages and monocytes, and its activation is a key event in the inflammatory cascade.[2] Stimulation of the P2X7R by ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[3] This ion flux triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2] By blocking this receptor, this compound can inhibit these key inflammatory processes, making it a compound of interest for the treatment of inflammatory diseases like rheumatoid arthritis.[1][4]

These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the P2X7 receptor. The described assays are fundamental for determining the potency and mechanism of action of P2X7R antagonists.

P2X7 Receptor Signaling Pathway and Mechanism of Action of this compound

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that is central to the inflammatory response. This compound acts as an antagonist, blocking the receptor and preventing these downstream events.

Data Presentation: Potency of P2X7 Receptor Antagonists

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC₅₀), which can be measured using various in vitro assays. The following table provides a template for presenting such data and includes reference values for other known P2X7 antagonists.

| Compound | Assay Type | Cell Line | Species | Agonist | IC₅₀ (nM) |

| This compound | User Defined | User Defined | User Defined | User Defined | User Defined |

| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 |

| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 |

| AZ10606120 | Calcium Influx | Human & Rat Cells | Human/Rat | BzATP | 100-1000 |

| Brilliant Blue G | Dye Uptake | J774.G8 / U937 | Murine/Human | ATP | 1300-2600 |

Experimental Protocols